2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-
Description
Table 1: Bioactive Pyrrolo[2,3-b]Pyridine Derivatives
The structural plasticity of pyrrolo[2,3-b]pyridine allows for diverse functionalizations, enabling optimization of pharmacokinetic and pharmacodynamic properties. For example, methoxy groups enhance solubility, while bromo substitutions improve target affinity through hydrophobic interactions.
Properties
Molecular Formula |
C12H10BrN5O |
|---|---|
Molecular Weight |
320.14 g/mol |
IUPAC Name |
4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H10BrN5O/c1-19-8-4-9(13)18-11-10(8)6(5-16-11)7-2-3-15-12(14)17-7/h2-5H,1H3,(H,16,18)(H2,14,15,17) |
InChI Key |
HPFJWFOBWCJNLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=C1C(=CN2)C3=NC(=NC=C3)N)Br |
Origin of Product |
United States |
Preparation Methods
Formation of the 1H-Pyrrolo[2,3-b]pyridine Skeleton
The pyrrolo[2,3-b]pyridine system is typically assembled via cyclization reactions. A common route involves the condensation of aminopyridine derivatives with α,β-unsaturated carbonyl compounds. For example, 4-methoxypyridin-3-amine can react with acryloyl chloride to form an intermediate that undergoes intramolecular cyclization under basic conditions.
Preparation of the 2-Aminopyrimidine Fragment
Chloropyrimidine Intermediate
2-Amino-4-chloropyrimidine serves as a key precursor. It is synthesized via the condensation of guanidine nitrate with ethyl acetoacetate under acidic conditions, followed by chlorination using phosphorus oxychloride (POCl₃) at reflux.
Functionalization for Coupling
To enable cross-coupling, the 4-chloro substituent is converted to a boronic ester. This is achieved via Miyaura borylation, where 2-amino-4-chloropyrimidine reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (Pd(dppf)Cl₂) and potassium acetate in dioxane at 80°C.
Fragment Coupling Strategies
Suzuki–Miyaura Cross-Coupling
The most effective method for connecting the pyrrolopyridine and pyrimidine fragments involves a Suzuki–Miyaura reaction.
Procedure :
- Reactants :
- 3-Bromo-6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
- 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (1.2 equiv)
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : Na₂CO₃ (2.0 equiv)
- Solvent : Dimethoxyethane (DME)/H₂O (4:1)
- Conditions : 80°C, 12 h under nitrogen.
Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).
Buchwald–Hartwig Amination
An alternative approach employs Buchwald–Hartwig amination to form the C–N bond, though this is less common due to the preference for C–C coupling in this context.
Optimization and Reaction Conditions
Critical parameters influencing yield and selectivity include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Maximizes turnover |
| Solvent Polarity | DME/H₂O (4:1) | Enhances solubility |
| Temperature | 80°C | Balances rate and side reactions |
| Base Strength | Na₂CO₃ | Maintains pH for transmetallation |
Reducing the reaction time below 12 h results in incomplete conversion, while exceeding 15 h promotes deboronation side reactions.
Post-Coupling Modifications
Reduction of Nitro Intermediates
In routes where a nitro group is introduced temporarily, reduction to the amine is performed using sodium dithionite (Na₂S₂O₄) in aqueous ethanol at 60°C.
Crystallization and Purification
The crude product is purified via recrystallization from ethanol/water (3:1), yielding pale-yellow crystals. High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >95%.
Characterization Data
Spectroscopic Analysis
Elemental Analysis
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Suzuki Coupling | 72 | 95 | High regioselectivity | Requires boronic acid synthesis |
| Buchwald–Hartwig | 58 | 89 | Avoids boronic acids | Lower yield due to side reactions |
Scale-Up Considerations
Industrial production necessitates modifications for cost and safety:
Chemical Reactions Analysis
2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The pyrimidine moiety can participate in coupling reactions with various electrophiles, leading to the formation of new C-C and C-N bonds.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include substituted pyrrolopyridine derivatives with diverse functional groups .
Scientific Research Applications
2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a complex organic compound with applications in scientific research, particularly in medicinal chemistry. It combines a pyrimidine ring with a pyrrolo[2,3-b]pyridine moiety, and the presence of a bromine atom and a methoxy group enhances its reactivity and interaction with biological targets.
Scientific Research Applications
- Kinase Inhibition This compound exhibits biological activity as a potential kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs) which are implicated in various cancers. By inhibiting FGFR activity, the compound may reduce cell proliferation and induce apoptosis in cancer cells. Furthermore, it has been shown to affect critical signaling pathways such as the PI3K/AKT/mTOR pathway, which plays a vital role in cell growth and survival.
- Interaction Studies Interaction studies have demonstrated that 2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- effectively binds to FGFRs, inhibiting their phosphorylation and subsequent signaling cascades. This inhibition is crucial for understanding how the compound can modulate cellular responses in cancerous tissues. Additionally, studies on its interaction with other molecular targets are ongoing to elucidate its full pharmacological profile.
- Versatility in Synthesis The chemical behavior of 2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- is characterized by its ability to undergo nucleophilic substitutions and cyclization reactions. The bromine atom can serve as a leaving group in nucleophilic substitution reactions, allowing for further functionalization of the compound. Additionally, the methoxy group can participate in electrophilic aromatic substitution reactions, expanding the compound's synthetic versatility.
Data Table: Comparison of Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Properties |
|---|---|---|---|
| 2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- | Pyrimidine + Pyrrolo structure | FGFR inhibition | Methoxy and bromo substituents |
| 4-(6-Bromo-4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyrimidinamine | Similar core structure | Potential kinase inhibition | Propoxy instead of methoxy |
| 6-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | Simplified structure | Limited biological activity | Lacks pyrimidinamine moiety |
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, migration, and angiogenesis . By binding to the FGFRs, the compound prevents their activation and subsequent signaling, leading to the inhibition of cancer cell growth and metastasis .
Comparison with Similar Compounds
Core Structural Variations
The following table highlights key structural differences between Compound X and related compounds:
Key Observations :
- Bromo Substitution: The 6-bromo group in Compound X likely enhances hydrophobic interactions with target proteins, improving binding affinity compared to non-halogenated analogs (e.g., C₁₁H₉N₅ in ). Bromine’s electron-withdrawing nature may also stabilize the molecule metabolically .
- Methoxy vs. Alkyl Groups : The 4-methoxy group in Compound X contrasts with alkyl substituents (e.g., butyl in ). Methoxy improves solubility but may reduce membrane permeability compared to hydrophobic alkyl chains .
Pharmacokinetic Considerations
- Metabolic Stability: Bromine in Compound X may reduce oxidative metabolism compared to non-halogenated analogs. Methoxy groups generally enhance solubility but may increase susceptibility to demethylation .
- Comparative DMPK : The butyl-substituted analog likely exhibits prolonged half-life due to increased lipophilicity, whereas Compound X’s polar methoxy group may favor renal excretion.
Biological Activity
Overview
2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a complex organic compound that belongs to the class of pyrrolo[2,3-b]pyridine derivatives. Its unique structural features, including a pyrimidine ring fused with a pyrrolo[2,3-b]pyridine moiety, contribute to its significant biological activities, particularly in medicinal chemistry. The compound has garnered attention for its potential as a kinase inhibitor, specifically targeting fibroblast growth factor receptors (FGFRs), which are involved in various oncogenic processes.
- Molecular Formula : C12H10BrN5O
- Molecular Weight : 320.14 g/mol
- Structural Features :
- Pyrimidine and pyrrolo structure
- Presence of bromine and methoxy substituents
The biological activity of this compound primarily revolves around its ability to inhibit FGFRs. The mechanism involves the following pathways:
- Kinase Inhibition : The compound binds to FGFRs, preventing their phosphorylation and subsequent activation of downstream signaling pathways.
- Cell Proliferation and Apoptosis : By inhibiting FGFR activity, it reduces cell proliferation and can induce apoptosis in cancer cells.
- Impact on Signaling Pathways : It affects critical signaling pathways such as the PI3K/AKT/mTOR pathway, which is essential for cell growth and survival.
Biological Activity Data
The following table summarizes the biological activities and related findings regarding 2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-:
| Activity | Findings |
|---|---|
| FGFR Inhibition | Effective in binding to FGFRs, inhibiting their phosphorylation |
| Anticancer Potential | Induces apoptosis in cancer cell lines; reduces proliferation |
| Signaling Pathway Modulation | Alters PI3K/AKT/mTOR pathway activity; impacts cell survival mechanisms |
Case Studies and Research Findings
- In Vitro Studies : Research has demonstrated that 2-Pyrimidinamine derivatives exhibit significant inhibitory effects on FGFR phosphorylation in various cancer cell lines. These studies highlight the compound's potential as a therapeutic agent in oncology.
- Structure-Activity Relationship (SAR) : Investigations into similar compounds have revealed that modifications to the bromine and methoxy groups can enhance or reduce biological activity. For example, compounds with different substituents showed varying degrees of FGFR inhibition.
- Pharmacological Profiling : Ongoing studies are aimed at elucidating the full pharmacological profile of this compound, including its interactions with other molecular targets beyond FGFRs.
Comparative Analysis with Similar Compounds
The following table compares 2-Pyrimidinamine with similar compounds based on their structural features and biological activities:
| Compound Name | Structure Features | Biological Activity | Unique Properties |
|---|---|---|---|
| 2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- | Pyrimidine + Pyrrolo structure | FGFR inhibition | Methoxy and bromo substituents |
| 4-(6-Bromo-4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyrimidinamine | Similar core structure | Potential kinase inhibition | Propoxy instead of methoxy |
| 6-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | Simplified structure | Limited biological activity | Lacks pyrimidinamine moiety |
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 2-Pyrimidinamine derivatives with pyrrolo[2,3-b]pyridine scaffolds?
Answer:
- Key Methodology : Use a stepwise approach combining Suzuki-Miyaura coupling for introducing the bromo-methoxy-pyrrolopyridine moiety and nucleophilic substitution for pyrimidinamine functionalization.
- Purification : Recrystallization from a petroleum ether/ethyl acetate mixture (1:3 v/v) improves purity, as demonstrated for structurally similar pyrimidine derivatives .
- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous DMF at 80°C enhance cross-coupling efficiency for halogenated intermediates .
- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and use anhydrous sodium sulfate for drying organic phases to minimize side reactions .
Basic: Which analytical techniques are critical for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO-d₆ to confirm substitution patterns, particularly the methoxy (-OCH₃) and bromo (-Br) groups .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) mode validates molecular weight (±2 ppm accuracy), essential for verifying bromine isotope patterns .
- X-ray Crystallography : Single-crystal diffraction resolves dihedral angles between the pyrrolopyridine and pyrimidinamine planes, critical for understanding conformational stability .
Advanced: How to design a robust kinase inhibition assay to evaluate this compound’s activity against tyrosine kinases?
Answer:
- Assay Design :
- Methodological Controls :
- Include staurosporine as a positive control and DMSO as a negative control.
- Measure IC₅₀ values using a fluorescence polarization (FP) assay with a TAMRA-labeled tracer .
- Data Validation : Triplicate runs with Z’-factor >0.5 ensure reproducibility. Cross-validate with molecular docking (e.g., MOE software) to correlate inhibition with binding affinity at the ATP pocket .
Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for pyrrolo[2,3-b]pyridine derivatives?
Answer:
- Systematic SAR Modifications :
- Computational Tools :
- Density Functional Theory (DFT) calculates charge distribution and HOMO-LUMO gaps to predict reactivity .
- Molecular dynamics simulations (50 ns trajectories) evaluate ligand-protein stability in aqueous environments .
- Experimental Cross-Check : Validate computational predictions with in vitro IC₅₀ data and crystallographic binding modes .
Advanced: What in vivo models are suitable for evaluating antiangiogenic efficacy of this compound?
Answer:
- Model Selection :
- Chick Chorioallantoic Membrane (CAM) Assay : Quantify vascular density reduction using image analysis software (e.g., ImageJ) after topical application .
- Xenograft Tumors : Implant human cancer cells (e.g., HCT-116 colorectal) in nude mice; administer compound intraperitoneally (10 mg/kg/day) for 21 days.
- Endpoint Analysis :
Advanced: How to address discrepancies between in silico predictions and experimental bioactivity data?
Answer:
- Root-Cause Analysis :
- Re-optimization :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
